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Compound of Interest

Compound Name:
2,2,5-Trimethylpiperazine

dihydrochloride

CAS No.: 308110-40-9

Cat. No.: B6323573

Get Quote

Executive Summary
2,2,5-Trimethylpiperazine (CAS: 124763-51-5 / 106-55-8 analog) represents a critical scaffold

in medicinal chemistry, particularly as a rigidified linker in PROTACs and CNS-active agents. Its

physicochemical behavior is defined by two secondary amine centers with distinct steric and

electronic environments.

Understanding the pKa values of this molecule is essential for:

Solubility Profiling: Predicting aqueous solubility at physiological pH (7.4).[1]

Permeability: Estimating membrane crossing potential (logD).

Synthetic Planning: Selective functionalization of N1 vs. N4.

Core Data Summary (Estimated via SAR & Thermodynamic Data):

pKa₁ (First Protonation): 9.60 – 9.70 (Predominantly N4)[1]
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pKa₂ (Second Protonation): 5.20 – 5.40 (N1/N4 Dication)[1]

Structural Analysis & Protonation Sites
The molecule contains two non-equivalent nitrogen atoms. Their basicity is governed by a

competition between the Inductive Effect (+I) (which increases basicity) and Steric Hindrance to

Solvation (which decreases basicity).[1]

The Nitrogen Centers
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The "Methylation Paradox" in Piperazines
While alkyl groups are electron-donating, experimental data (Khalili et al., 2009) confirms that

methylating the piperazine ring carbons often lowers the pKa slightly compared to

unsubstituted piperazine (pKa₁ 9.73).[1] This is because the hydrophobic bulk of the methyl

groups disrupts the structured water cage required to stabilize the positive charge on the

ammonium cation.

Piperazine: pKa₁ = 9.73[1][4][5]

2,5-Dimethylpiperazine: pKa₁ = 9.66[3]

2,2,5-Trimethylpiperazine: Expected pKa₁
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9.6 (Slight reduction due to gem-dimethyl bulk).

Protonation Pathway Visualization
The following diagram illustrates the sequential protonation of 2,2,5-trimethylpiperazine.
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Caption: Stepwise protonation from neutral base to dication. N4 is the kinetic and

thermodynamic site of first protonation.

Experimental Protocol: Potentiometric Titration
To determine the exact pKa values of a specific batch or derivative, Potentiometric Titration is

the gold standard. It is superior to UV-Vis methods for non-chromophoric piperazines.

Reagents & Setup
Analyte: 2,2,5-Trimethylpiperazine (>98% purity).

Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (carbonate-free).

Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).[1]

Inert Atmosphere: Argon or Nitrogen purge (essential to prevent atmospheric CO₂

absorption, which forms carbamates with piperazines).[1]

Step-by-Step Workflow
Calibration: Calibrate the glass electrode using buffers at pH 4.01, 7.00, and 10.01 at 25°C.

Slope must be ≥98%.

Sample Preparation: Dissolve 0.5 mmol of the piperazine in 50 mL of 0.15 M KCl.
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Acidification: Lower the pH to ~2.5 using HCl to fully protonate both nitrogens (starting as the

dication).

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL). Record equilibrium pH

after each addition.

Data Analysis: Plot pH vs. Volume of NaOH. Identify the two inflection points.[6]

First Inflection (pH ~5.3): Corresponds to pKa₂ (Dication

Monocation).[1]

Second Inflection (pH ~9.6): Corresponds to pKa₁ (Monocation

Free Base).[1]

Automated Workflow Diagram
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Caption: Workflow for potentiometric determination of piperazine pKa values ensuring CO₂

exclusion.

Implications for Drug Development[7][8][9]
Solubility at Physiological pH
At pH 7.4 (blood plasma), the molecule exists primarily in the Mono-cationic form.

Calculation: Using the Henderson-Hasselbalch equation:

Since

(pKa₁), the equilibrium favors the protonated species.[1]

Result: The molecule is highly soluble in water at physiological pH, making it an excellent

solubilizing tail for lipophilic drugs.

Lipophilicity (LogD)
LogP (Neutral): ~0.5 to 0.9 (Estimated).[1]

LogD (7.4): Will be significantly lower (approx -1.5 to -2.[1]0) due to ionization.[1][7] This

prevents rapid passive diffusion across the Blood-Brain Barrier (BBB) unless the rest of the

molecule is highly lipophilic.[1]

Chemical Reactivity
N4 (Less Hindered): More nucleophilic.[1] In substitution reactions (e.g., SN2), N4 will react

faster than N1.[1]

N1 (Gem-dimethyl): Sterically protected.[1] Functionalizing this nitrogen requires forcing

conditions or specific catalytic coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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